molecular formula C11H6Br2O2 B2354991 5-(2,4-Dibromophenyl)furan-2-carbaldehyde CAS No. 401636-41-7

5-(2,4-Dibromophenyl)furan-2-carbaldehyde

Cat. No.: B2354991
CAS No.: 401636-41-7
M. Wt: 329.975
InChI Key: AGOKGPQQBWBDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Dibromophenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan aldehydes. It is characterized by the presence of a furan ring substituted with a 2,4-dibromophenyl group and an aldehyde functional group. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dibromophenyl)furan-2-carbaldehyde typically involves the reaction of 2,4-dibromobenzaldehyde with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications. The process may include steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dibromophenyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products Formed

    Oxidation: 5-(2,4-Dibromophenyl)furan-2-carboxylic acid.

    Reduction: 5-(2,4-Dibromophenyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,4-Dibromophenyl)furan-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,4-Dibromophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their function. The furan ring and the dibromophenyl group play crucial roles in its reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Dichlorophenyl)furan-2-carbaldehyde
  • 5-(2,4-Difluorophenyl)furan-2-carbaldehyde
  • 5-(2,4-Dimethylphenyl)furan-2-carbaldehyde

Uniqueness

5-(2,4-Dibromophenyl)furan-2-carbaldehyde is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

5-(2,4-dibromophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Br2O2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOKGPQQBWBDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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